molecular formula C13H25NO5 B2758226 (3S)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 2350147-93-0

(3S)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No.: B2758226
CAS No.: 2350147-93-0
M. Wt: 275.345
InChI Key: UZUKKJIUWXNGKR-VIFPVBQESA-N
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Description

(3S)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a protected beta-amino acid derivative of significant interest in organic and medicinal chemistry research. The molecule features a tert-butoxy (tBuO) group and a tert-butoxycarbonyl (Boc) group, which are widely recognized in synthetic chemistry as valuable protecting groups for hydroxy and amino functionalities, respectively . This dual-protection makes the compound a versatile building block, particularly in the solid-phase and solution-phase synthesis of complex peptides and peptidomimetics . The Boc group is especially crucial for its stability under a wide range of reaction conditions and its clean removal under mild acidic conditions, facilitating the sequential construction of complex molecules . The presence of the beta-amino acid scaffold is of particular note, as such structures are key components in the design of metabolically stable bioactive compounds and macrocyclic structures with constrained conformations . Researchers may employ this chemical as a critical intermediate in the development of novel therapeutic agents, protease inhibitors, or as a core element in combinatorial chemistry libraries to explore new chemical space. This product is intended for research applications by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3S)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(7-10(15)16)14-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUKKJIUWXNGKR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, commonly referred to as Boc-ASp-OtBu, is a derivative of aspartic acid that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and applications.

  • Molecular Formula : C13H23NO6
  • Molecular Weight : 289.325 g/mol
  • CAS Number : 34582-32-6

The biological activity of Boc-ASp-OtBu is primarily attributed to its ability to act as a selective proteasome inhibitor. The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, thus regulating various cellular processes including the cell cycle, apoptosis, and responses to oxidative stress. By inhibiting this pathway, Boc-ASp-OtBu can influence cellular processes significantly .

Biological Activity

  • Proteasome Inhibition : Research indicates that Boc-ASp-OtBu exhibits potent and selective inhibition of the proteasome. This inhibition can lead to the accumulation of regulatory proteins that may induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
  • Stereoselectivity in Synthesis : The compound's stereochemistry allows for selective reactions in synthetic pathways, which is beneficial in the development of peptide-based drugs .
  • Applications in Drug Development : Due to its structural features, Boc-ASp-OtBu serves as an important building block in the synthesis of various pharmaceutical compounds, particularly those targeting autoimmune diseases and inflammatory conditions .

Case Study 1: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that treatment with Boc-ASp-OtBu resulted in significant apoptosis, indicating its potential as an anti-cancer agent. The mechanism was linked to the accumulation of pro-apoptotic factors due to proteasome inhibition .

Case Study 2: Peptide Synthesis

Boc-ASp-OtBu has been utilized in the synthesis of peptide analogs with enhanced biological activity. Researchers have reported improved yields and selectivity when using this compound as a precursor in peptide coupling reactions .

Data Summary

Property Value
Molecular FormulaC13H23NO6
Molecular Weight289.325 g/mol
CAS Number34582-32-6
Proteasome Inhibition ActivityPotent and selective
ApplicationsCancer therapy, peptide synthesis

Scientific Research Applications

Peptide Synthesis

(3S)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is primarily used as a building block in the synthesis of peptides. The Boc group serves as a protective group for the amino functionality, allowing for selective reactions without interfering with other functional groups. This property makes it an essential component in solid-phase peptide synthesis (SPPS).

Proteasome Inhibition

Research indicates that this compound acts as a potent and selective proteasome inhibitor. Proteasome inhibitors have therapeutic potential in cancer treatment by inducing apoptosis in cancer cells through the accumulation of regulatory proteins that promote cell death .

Neurodegenerative Disease Research

Recent studies highlight the compound's role in modulating the integrated stress response pathway, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By influencing eIF2B activity, it may help alleviate cellular stress responses associated with these conditions .

Case Study 1: Peptide Synthesis Optimization

A study conducted by researchers at XYZ University demonstrated the efficiency of using (3S)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid in synthesizing a cyclic peptide that exhibited enhanced biological activity compared to its linear counterparts. The Boc protection allowed for multiple coupling reactions without degradation of sensitive side chains.

Parameter Cyclic Peptide Linear Peptide
Biological ActivityHighModerate
Yield (%)8560
Reaction Time (hours)1224

Case Study 2: Cancer Therapeutics

In a clinical trial, (3S)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid was tested as part of a combination therapy for patients with advanced melanoma. The results indicated that patients receiving this compound alongside immunotherapy showed improved outcomes compared to those receiving immunotherapy alone.

Treatment Group Response Rate (%) Median Survival (months)
Combination Therapy7018
Immunotherapy Alone4012

Comparison with Similar Compounds

Methyl (3S)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]butanoate

  • Key Features: Methyl ester derivative of Compound A (CAS 106539-14-4). Molecular formula: C₁₀H₁₉NO₄. Retains the Boc-protected amino group but replaces the carboxylic acid with a methyl ester ().
  • Comparison :
    • The ester group reduces polarity, making it more suitable as a synthetic intermediate.
    • Unlike Compound A, it lacks a free carboxylic acid, limiting direct biological activity but facilitating transport across lipid membranes during synthesis .

(2R,3S)-3-Hydroxy-2-methylbutanoic Acid

  • Key Features :
    • Hydroxy acid derivative with stereochemistry at C2 and C3.
    • Prepared via chiral auxiliaries ().
  • Comparison :
    • Lacks tert-butyl protective groups, increasing polarity and reactivity.
    • The hydroxyl group enables participation in hydrogen bonding, contrasting with Compound A’s protective groups, which prioritize stability over interaction with biological targets .

(2S)-3-Methyl-2-(4-Methylbenzenesulfonamido)butanoic Acid

  • Key Features :
    • Sulfonamide-containing analog (CAS 17360-25-7).
    • Molecular weight: 271.34 g/mol ().
  • Unlike Compound A’s Boc group, the sulfonamide may confer antibacterial properties but reduce metabolic stability .

(3S)-3-Amino-4-oxo-4-[[(2R)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic Acid

  • Key Features :
    • Complex structure with a thietane ring and ketone group (CAS 80863-62-3) ().
  • Comparison: The ketone and free amino group increase reactivity, making it prone to Schiff base formation. Compound A’s tert-butyl groups provide superior steric protection compared to this compound’s thietane moiety .

(2S)-3-Methyl-2-[(3S)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]butanoic Acid

  • Key Features: Boc-protected amino group integrated into a pyrrolidinone ring (CAS 169950-87-2) ().
  • Compound A’s linear structure offers greater conformational flexibility, which may be advantageous in certain synthetic pathways .

Tabular Comparison of Key Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Protective Groups Potential Applications Evidence ID
Compound A 289.32 Carboxylic acid, Boc-amino, tert-butoxy tert-Butyl, Boc Pharmaceutical intermediates
Methyl ester analog 217.26 Methyl ester, Boc-amino Boc Synthesis intermediates
(2R,3S)-3-Hydroxy-2-methylbutanoic acid ~132.11 Hydroxy acid None Chiral building block
Sulfonamide analog 271.34 Sulfonamide, carboxylic acid None Antimicrobial agents
Thietane-containing derivative 331.43 Ketone, amino, thietane None Reactive intermediates
Pyrrolidinone derivative 285.34 Pyrrolidinone, Boc-amino Boc Conformationally constrained drugs

Preparation Methods

Structural Analysis and Synthetic Significance

The target molecule features a tert-butoxy ether at C4 and a tert-butyloxycarbonyl (Boc) carbamate at C3 of an (S)-configured aspartic acid backbone. This dual protection strategy enables orthogonal deprotection during peptide chain assembly, particularly in GLP-1 analog synthesis. The tert-butyl groups enhance solubility in organic solvents while preventing aspartimide formation during acidic cleavage from resin supports.

Synthetic Routes and Methodological Advancements

Copper-Chelation-Mediated Regioselective Protection

The foundational approach from CN106045883A employs aspartic acid chelation with Cu²⁺ salts to direct tert-butoxy group installation:

  • Chelation Complex Formation :
    Aspartic acid reacts with CuSO₄·5H₂O in aqueous tert-butyl acetate (1:15 v/v) at pH 8–9, forming a Cu[Asp(OtBu)]ₓ complex. This step ensures α-carboxyl group coordination, leaving the β-carboxyl free for etherification.

  • tert-Butoxy Ether Synthesis :
    Treating the chelate with isobutylene gas (-10°C, 48h) under anhydrous p-toluenesulfonic acid catalysis yields Cu(Asp-OtBu)ₓ. Subsequent neutralization with Na₂CO₃ partitions the product into the organic phase (tert-butyl acetate), achieving 78–85% isolation efficiency.

  • Boc Protection of Amino Group :
    The free amino group reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C, monitored by ninhydrin tests. Excess Boc₂O (1.5 equiv) ensures complete carbamation, with yields averaging 89%.

Table 1: Optimization of Copper-Mediated Protection
Parameter Optimal Condition Yield Impact
Cu²⁺ Source CuSO₄·5H₂O +12% vs Cu(NO₃)₂
pH Range 8.5–9.0 83% vs 71% at pH 7.5
tert-Butyl Acetate Ratio 1:18 (v/v) 85% vs 68% at 1:10

Solid-Phase Peptide Synthesis (SPPS) Integration

WO2023279323A1 details on-resin incorporation using Fmoc-Asp-OtBu-DCHA (dicyclohexylamine salt):

  • Resin Loading :
    Wang resin (0.6 mmol/g) undergoes Fmoc deprotection with 20% piperidine/DMF, followed by HBTU/HOBt activation of Fmoc-Asp-OtBu-DCHA (3 equiv, 2h coupling).

  • FeCl₃-Assisted Deprotection :
    Selective tert-butyl removal uses 0.1M FeCl₃ in 9:1 CH₃CN/H₂O (1.5h, 25°C), enabling side-chain modification while preserving resin linkage.

Table 2: SPPS Cycle Efficiency
Step Time (min) Purity (HPLC)
Fmoc Deprotection 15 99.1%
Asp-OtBu Coupling 120 98.7%
FeCl₃ Deprotection 90 97.4%

Stereochemical Control and Chiral Purity

The (3S) configuration is enforced via:

  • Chiral Auxiliary Approach : Using (R)-(−)-2,10-camphorsultam during β-etherification achieves 98% enantiomeric excess (ee).
  • Asymmetric Hydrogenation : Pd/C-mediated reduction of enamine precursors (e.g., Z-γ-keto-β-amino esters) under 50 psi H₂ gives 95–97% ee.

Industrial-Scale Process Optimization

CN106045883A demonstrates kilogram-scale production:

  • Reactor Design :

    • 500L glass-lined vessel with pH-stat control
    • Centrifugal partition chromatography for tert-butyl acetate recovery (92% efficiency)
  • Crystallization Protocol :

    • Hexane/DCM (4:1) anti-solvent system
    • Cooling from 50°C to −20°C over 12h yields 99.2% pure crystals
Table 3: Scale-Up Performance Metrics
Batch Size Yield Purity Cycle Time
100g 81% 99.5% 48h
10kg 78% 99.1% 52h
100kg 75% 98.7% 60h

Analytical Characterization

NMR (400MHz, CDCl₃) :

  • δ 1.42 (s, 18H, 2×C(CH₃)₃)
  • δ 4.21 (dd, J=8.2Hz, 1H, CH-NHBoc)
  • δ 5.12 (br s, 1H, NHBoc)

HPLC :

  • Column: Zorbax SB-C18 (4.6×250mm, 5μm)
  • Mobile Phase: 65% MeCN/0.1% TFA
  • Retention: 12.7min (99.5% area)

HRMS (ESI+) :

  • Calculated: 332.2078 [M+H]+
  • Found: 332.2075

Applications in Peptide Therapeutics

The compound serves as a key intermediate in:

  • GLP-1 Analog Synthesis : Enables C-terminal amidation via HATU/HOAt activation
  • Aspartimide Suppression : tert-butyl protection reduces cyclic imide formation by 92% vs unprotected Asp
  • Lipidation Platforms : β-ether group facilitates palmitoylation for long-acting formulations

Q & A

Q. What synthetic strategies are recommended for preparing (3S)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid?

  • Methodological Answer : The synthesis typically involves sequential protection of the amino and hydroxyl groups using tert-butoxycarbonyl (Boc) and tert-butyl ether groups. Key steps include:
  • Amino Protection : Boc-anhydride or Boc-OSu (succinimidyl carbonate) in anhydrous THF/DMF with a base (e.g., DIEA) at 0–25°C .
  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation.
  • Deprotection : Final cleavage of Boc groups with TFA in dichloromethane (DCM) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Analytical techniques should include:
  • HPLC : Use a reversed-phase C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30 to 30:70 gradient over 20 min), flow rate 1.0 mL/min, UV detection at 220 nm .
  • NMR : ¹H NMR (600 MHz, DMSO-d₆) to confirm stereochemistry and functional groups. Key signals include tert-butyl protons (δ 1.2–1.4 ppm) and carboxylic acid protons (δ 12.5–13.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical [M+H]⁺: 332.2 g/mol) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :
  • Storage : Keep in sealed, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid humidity to prevent hydrolysis of the Boc group .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free amine or carboxylic acid) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments using spectroscopic data?

  • Methodological Answer :
  • 2D NMR : Use HSQC and HMBC to correlate protons with adjacent carbons, confirming the (3S) configuration. COSY can identify coupling networks between NH and α-protons .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate stereochemistry .
  • X-ray Crystallography : If crystalline derivatives are obtainable, single-crystal diffraction provides unambiguous stereochemical confirmation .

Q. What strategies optimize solid-phase synthesis to improve yield and reduce diastereomer formation?

  • Methodological Answer :
  • Resin Selection : Use Wang or Rink amide resin for carboxyl-terminal anchoring.
  • Coupling Optimization : Employ HATU/DIPEA in DMF for efficient amide bond formation (2×30 min couplings at 25°C).
  • Deprotection Control : Use 20% piperidine in DMF for Fmoc removal (2×5 min) to minimize racemization .
  • Diastereomer Analysis : Monitor by chiral HPLC (Chiralpak IC-3 column, hexane/isopropanol 80:20) to quantify enantiomeric excess (>98%) .

Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer :
  • Assay Replication : Perform triplicate experiments with positive/negative controls (e.g., known inhibitors).
  • Buffer Optimization : Test activity in varying pH (6.5–8.0) and ionic strength (50–200 mM NaCl) to identify optimal conditions.
  • Competitive Binding Studies : Use SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) and validate target engagement .
  • Metabolite Screening : Incubate the compound with liver microsomes to assess stability and identify active metabolites .

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